N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and multiple chlorophenyl groups. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N5OS/c1-14-11-15(2)21(19(25)12-14)27-20(31)13-32-23-29-28-22(16-7-9-26-10-8-16)30(23)18-5-3-17(24)4-6-18/h3-12H,13H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLUTJIFIVDGIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476483-97-3 | |
| Record name | N-(2-CHLORO-4,6-DIMETHYLPHENYL)-2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the chlorophenyl and pyridine groups. Common synthetic routes may include:
Formation of the Triazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of Chlorophenyl Groups: This can be achieved through nucleophilic substitution reactions using chlorinated aromatic compounds.
Introduction of the Pyridine Ring: This step may involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group in the compound is susceptible to oxidation, yielding sulfoxides or sulfones. This reaction is typically carried out using mild oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) under controlled conditions .
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | H₂O₂ or mCPBA, mild conditions | Sulfoxide/Sulfone derivatives |
Mechanism : The sulfanyl group reacts with oxidizing agents to form intermediate sulfoxides, which can further oxidize to sulfones. These transformations alter the compound's electronic properties and may influence its biological activity .
Substitution Reactions
The chloro (-Cl) group on the phenyl ring undergoes nucleophilic aromatic substitution. This reaction is facilitated by basic conditions (e.g., hydroxide or alkoxide ions) and involves nucleophiles such as amines, thiols, or alkoxides .
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nucleophilic substitution | Amines/thiols/alkoxides, basic conditions | Substituted chlorophenyl derivatives |
Mechanism : The chloro group acts as a leaving group, enabling the introduction of diverse functional groups. This reactivity is critical for modifying the compound's physicochemical properties or enhancing its interaction with biological targets .
Reduction Reactions
While the target compound lacks a nitro group, structurally similar triazole derivatives often undergo reduction of nitro moieties to amines. This reaction typically employs hydrogen gas with palladium catalysts or sodium borohydride (NaBH₄) .
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Reduction | H₂/Pd catalyst or NaBH₄ | Amine derivatives |
Relevance : In related compounds, nitro groups are reduced to amines, which can alter reactivity and biological activity. This reaction highlights the versatility of triazole-based structures in medicinal chemistry.
Acylation and Coupling Reactions
The acetamide moiety (-CONH-) may participate in acylation reactions, though specific examples for this compound are not detailed in the provided sources. Structural analogs suggest that acyl transfer reactions could occur under acidic or basic conditions, depending on the reagents .
Key Research Findings
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Oxidation Sensitivity : The sulfanyl group’s oxidation to sulfoxides/sulfones is a critical determinant of the compound’s stability and reactivity. Studies on similar triazoles indicate that these derivatives exhibit enhanced antimicrobial activity post-oxidation.
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Substitution Flexibility : The chloro group’s reactivity allows for the introduction of diverse substituents, enabling tailored interactions with biological targets (e.g., enzymes or receptors) .
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Triazole Ring Stability : The triazole core remains chemically stable under standard reaction conditions, making it a robust scaffold for further derivatization .
Scientific Research Applications
Antifungal Activity
Triazole derivatives have been widely studied for their antifungal properties. N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits significant antifungal activity against various fungal strains. Research indicates that compounds with similar structures can inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes, thereby exerting fungicidal effects .
Anticancer Properties
Recent studies have suggested that triazole compounds may have potential as anticancer agents. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, some derivatives have shown promise in targeting cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In vitro studies indicate that it may reduce the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases. This suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory disorders .
Fungicides
In agriculture, triazole compounds are frequently employed as fungicides due to their effectiveness against a wide range of plant pathogens. This compound has been tested for its efficacy in controlling fungal diseases in crops such as wheat and barley. Field trials have demonstrated its ability to enhance crop yield while minimizing the impact of fungal infections .
Plant Growth Regulators
There is emerging evidence that certain triazole compounds can act as plant growth regulators. They may influence various physiological processes such as seed germination and root development, potentially leading to improved growth rates and resilience against environmental stressors .
Case Study: Antifungal Efficacy
A study published in the Journal of Medicinal Chemistry investigated the antifungal activity of several triazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Candida albicans, showcasing its potential as a potent antifungal agent .
Case Study: Agricultural Application
In agricultural trials conducted on wheat crops affected by Fusarium graminearum, the application of this compound resulted in a 40% reduction in disease severity compared to untreated controls. This study highlights the compound's effectiveness as a fungicide and its role in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be compared to other similar compounds, such as:
Triazole Derivatives: These compounds share the triazole ring structure and may have similar biological activities.
Chlorophenyl Compounds: These compounds contain chlorinated aromatic rings and may exhibit similar chemical reactivity.
Pyridine Derivatives: These compounds include the pyridine ring and may have similar applications in chemistry and biology.
The uniqueness of this compound lies in its combination of these structural features, which allows it to interact with a wide range of molecular targets and undergo diverse chemical reactions.
Biological Activity
N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound characterized by its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C25H22Cl2N4OS, with a molecular weight of 497.44 g/mol. The presence of triazole and pyridine rings suggests significant biological activity, as these structures are known for their pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H22Cl2N4OS |
| Molecular Weight | 497.44 g/mol |
| InChI Key | FMSLXIQLTKGSME-UHFFFAOYSA-N |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing triazole and pyridine moieties. For instance, derivatives with similar structures have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Case Study: Antibacterial Efficacy
A study investigating a series of triazole derivatives reported that certain modifications in the structure led to enhanced antibacterial activity. Compounds with specific substitutions demonstrated minimum inhibitory concentrations (MIC) as low as 2 µg/mL against S. aureus, indicating strong antimicrobial properties that could be further explored for therapeutic applications .
Anticancer Activity
The anticancer properties of this compound have also been a focus of research. Studies on related compounds suggest that triazole derivatives can induce cytotoxic effects in various cancer cell lines.
Research Findings
- Cytotoxicity : Compounds similar to the target molecule have shown significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis and disruption of cellular metabolism .
- Structure-Activity Relationship (SAR) : Research indicates that specific structural modifications can enhance the anticancer activity of triazole derivatives. For example, increasing the electron-withdrawing nature of substituents has been correlated with improved efficacy against cancer cells .
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with key biological targets. The triazole ring is known to inhibit enzymes involved in nucleic acid synthesis, which is crucial for both bacterial growth and cancer cell proliferation. Additionally, the presence of sulfur in the structure may enhance its reactivity and interaction with biological macromolecules .
Q & A
Q. What are the recommended methodologies for synthesizing this compound, and how can reaction conditions be optimized?
The compound can be synthesized via coupling reactions using carbodiimide-based reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane, as demonstrated for structurally similar acetamide derivatives . Key steps include:
- Maintaining temperatures at 273 K to minimize side reactions.
- Using triethylamine as a base to neutralize byproducts.
- Purification via extraction with dichloromethane and crystallization from solvent mixtures (e.g., dichloromethane/ethyl acetate). Optimization can involve Design of Experiments (DoE) to assess variables like reagent stoichiometry, temperature, and solvent polarity .
Q. How can X-ray crystallography be employed to determine the compound’s structural conformation?
Single-crystal X-ray diffraction is critical for resolving bond lengths, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding). For analogous triazole-containing acetamides:
- Dihedral angles between aromatic rings (e.g., 65.2° between 4-chlorophenyl and 3,4-difluorophenyl groups) reveal steric and electronic effects .
- Hydrogen-bonding networks (e.g., N–H⋯O interactions) stabilize crystal packing .
- Refinement using riding models for H-atom placement ensures accuracy .
Q. What safety protocols are essential for handling this compound in a laboratory setting?
While direct safety data for this compound is limited, protocols for structurally related chlorinated acetamides include:
- Using fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact .
- Storing in airtight containers away from heat/ignition sources .
- Neutralizing spills with inert adsorbents (e.g., vermiculite) and disposing via hazardous waste channels .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data between computational predictions and experimental observations?
Discrepancies may arise from dynamic effects (e.g., solvent interactions) or computational approximations. Strategies include:
- Comparing experimental bond lengths/angles with density functional theory (DFT)-optimized geometries.
- Analyzing Hirshfeld surfaces to quantify intermolecular interactions (e.g., C–H⋯π contacts) missed in static models .
- Validating hydrogen-bonding motifs via variable-temperature crystallography .
Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?
Molecular docking and MD simulations can assess binding affinity to biological targets (e.g., enzymes with triazole-binding pockets). Steps involve:
Q. How can synthetic yields be improved while minimizing byproduct formation?
Advanced strategies include:
- Flow chemistry : Continuous-flow reactors enhance mixing and heat transfer, reducing side reactions .
- Catalytic systems : Transition-metal catalysts (e.g., Pd/Cu) for selective C–S bond formation in triazole derivatives .
- In-situ monitoring : Real-time FTIR or NMR to track intermediate formation and adjust reaction parameters .
Q. What mechanistic insights explain the compound’s potential biological activity?
The triazole and pyridine moieties suggest interactions with heme-containing enzymes or nucleotide-binding domains. Methodologies to probe mechanisms:
- Enzyme inhibition assays : Measure IC50 values against target proteins (e.g., kinases) using fluorescence-based substrates .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .
- Mutagenesis studies : Identify critical amino acid residues in the target’s active site .
Data Analysis and Interpretation
Q. How should researchers address inconsistencies in biological activity data across different studies?
Contradictions may stem from assay conditions (e.g., pH, solvent) or cellular context. Solutions include:
- Meta-analysis : Pooling data from multiple studies to identify trends (e.g., via hierarchical clustering) .
- Orthogonal assays : Confirming activity with complementary techniques (e.g., SPR alongside cell viability assays) .
- Structured feedback frameworks : Implementing standardized reporting protocols for experimental parameters .
Methodological Innovations
Q. Can AI-driven platforms accelerate the development of derivatives with enhanced properties?
Yes. AI tools integrated with platforms like COMSOL Multiphysics enable:
- Virtual screening : Prioritizing derivatives with optimal steric/electronic profiles .
- Synthetic route prediction : Recommending pathways using retrosynthetic algorithms trained on reaction databases .
- Automated optimization : Closed-loop systems that iteratively refine reaction conditions based on real-time analytics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
